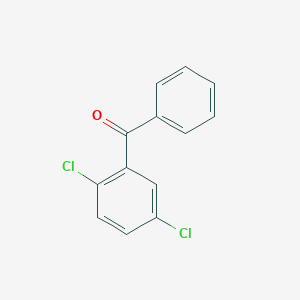

2,5-Dichlorobenzophenone

Übersicht

Beschreibung

2,5-Dichlorobenzophenone is an organic compound with the molecular formula C13H8Cl2O. It is a derivative of benzophenone, where two chlorine atoms are substituted at the 2 and 5 positions of the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,5-Dichlorobenzophenone can be synthesized through the reaction of 5-chloro-2-hydroxybenzophenone with phosphorus pentachloride. The process involves heating the reactants until phosphorus oxychloride distills off. The resulting product is then distilled under reduced pressure and recrystallized from ethanol to obtain pure this compound .

Industrial Production Methods: In industrial settings, this compound is typically produced through a Friedel-Crafts acylation reaction. This involves the reaction of p-dichlorobenzene with acetyl chloride in the presence of aluminum trichloride to form 2,5-dichloroacetophenone. This intermediate is then subjected to Baeyer-Villiger oxidation using a peroxide catalyst to yield 2,5-dichlorobenzene acetate, which is subsequently hydrolyzed to produce this compound .

Analyse Chemischer Reaktionen

Types of Reactions: 2,5-Dichlorobenzophenone undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Major Products:

Substitution: Products include various substituted benzophenones.

Reduction: Products include 2,5-dichlorobenzhydrol.

Oxidation: Products include 2,5-dichlorobenzoic acid.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

One of the primary applications of DCBP is in the pharmaceutical industry. It serves as a precursor in the synthesis of various drugs, including:

- Lorazepam : A benzodiazepine used to treat anxiety disorders. DCBP is converted into 2-amino-2',5-dichlorobenzophenone, which is an intermediate in lorazepam production .

- Cloxazolam : Another benzodiazepine where DCBP plays a role in its synthesis through intermediates like 2-bromo-acetamide-2′,5-dichlorobenzophenone .

Polymer Synthesis

DCBP is utilized in the development of polymers through copolymerization processes. For instance, it has been copolymerized with hydrophobic dichloro compounds using nickel-catalyzed coupling reactions to create materials with enhanced properties for various applications .

Analytical Chemistry

In analytical chemistry, DCBP is employed as a reagent in spectrophotometric methods. Its derivatives can be used for the detection of benzodiazepines and other compounds due to their ability to form colored complexes that can be quantitatively analyzed .

Case Study 1: Pharmaceutical Development

A study demonstrated the synthesis of lorazepam from DCBP. The process involved multiple steps where DCBP was first converted to its amino derivative, followed by cyclization to form lorazepam. The yield was optimized through various reaction conditions, showcasing DCBP's utility in drug synthesis.

Case Study 2: Polymer Applications

Research into the use of DCBP in polymer science highlighted its effectiveness when copolymerized with other compounds. The resulting polymers exhibited improved thermal stability and mechanical properties, making them suitable for high-performance applications.

Data Table: Applications Overview

| Application Area | Specific Use | Notes |

|---|---|---|

| Pharmaceuticals | Precursor for lorazepam | Key intermediate in benzodiazepine synthesis |

| Precursor for cloxazolam | Important for anxiety treatment | |

| Polymer Synthesis | Copolymerization | Enhances material properties |

| Analytical Chemistry | Spectrophotometric reagent | Used for detecting benzodiazepines |

Wirkmechanismus

The mechanism of action of 2,5-dichlorobenzophenone primarily involves its role as an intermediate in chemical reactions. In the synthesis of benzodiazepines, for example, it undergoes a series of reactions that lead to the formation of the active pharmaceutical ingredient. The molecular targets and pathways involved depend on the specific application and the final product being synthesized .

Vergleich Mit ähnlichen Verbindungen

2-Chlorobenzophenone: A mono-substituted derivative with one chlorine atom.

2-Amino-5-chlorobenzophenone: A derivative with an amino group and a chlorine atom.

Comparison:

Biologische Aktivität

2,5-Dichlorobenzophenone (2,5-DCBP) is an organic compound with significant biological activity, primarily studied for its effects in various fields such as toxicology, pharmacology, and environmental science. This article synthesizes current research findings, including case studies and data tables, to provide a comprehensive overview of the biological activity associated with 2,5-DCBP.

- Chemical Formula : C₁₃H₈Cl₂O

- Molecular Weight : 251.11 g/mol

- CAS Number : 16611-67-9

- Melting Point : 87-88 °C

Biological Activity Overview

The biological activity of 2,5-DCBP has been explored in various contexts, including its toxicity, potential endocrine-disrupting properties, and applications in polymer chemistry.

Toxicological Studies

Toxicological assessments have indicated that 2,5-DCBP exhibits a range of effects on living organisms. Key findings include:

- Acute Toxicity : The compound has demonstrated varying levels of acute toxicity in aquatic organisms. For instance, the EC50 value for crustacea was reported to be greater than 0.21 mg/L, indicating low toxicity at this concentration .

- Skin and Eye Irritation : Studies have classified 2,5-DCBP as an irritant based on its potential to cause skin and eye irritation upon exposure .

Endocrine Disruption Potential

Environmental Impact

A study conducted by the European Chemicals Agency (ECHA) assessed the environmental impact of 2,5-DCBP. The findings suggested that while the compound is persistent in the environment, it does not bioaccumulate significantly in aquatic organisms. The lack of data on its long-term ecological effects necessitates further research to fully understand its environmental implications .

Polymerization Research

Research has also explored the use of 2,5-DCBP in polymer chemistry. For instance, a study highlighted its role as a monomer in the synthesis of poly(p-phenylene) membranes, which exhibited excellent cell compatibility and mechanical properties. This application underscores the compound's versatility beyond toxicity concerns .

Toxicity Data Summary

| Endpoint | Test Duration | Species | Value (mg/L) |

|---|---|---|---|

| EC50 (Crustacea) | 48 hours | Various | >0.21 |

| Skin Irritation | N/A | Rabbit | Irritant |

| Eye Irritation | N/A | Rabbit | Irritant |

Synthesis Parameters

| Method | Yield (%) | Reaction Conditions |

|---|---|---|

| Friedel-Crafts Reaction | 50-80 | Various temperatures and reagent ratios |

| Gas Chromatography | N/A | Retention time: 9.5 min |

| High Pressure Liquid Chromatography | N/A | Retention time: 19.02 min |

Eigenschaften

IUPAC Name |

(2,5-dichlorophenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2O/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAVKIHMGRWRACA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

150347-09-4 | |

| Record name | Methanone, (2,5-dichlorophenyl)phenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150347-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30332482 | |

| Record name | 2,5-Dichlorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16611-67-9 | |

| Record name | 2,5-Dichlorobenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16611-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dichlorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.